2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide
CAS No.: 672950-14-0
Cat. No.: VC4194071
Molecular Formula: C14H9ClF4N2O
Molecular Weight: 332.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 672950-14-0 |
|---|---|
| Molecular Formula | C14H9ClF4N2O |
| Molecular Weight | 332.68 |
| IUPAC Name | 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C14H9ClF4N2O/c15-11-5-8(14(17,18)19)7-20-12(11)6-13(22)21-10-3-1-9(16)2-4-10/h1-5,7H,6H2,(H,21,22) |
| Standard InChI Key | IURBBDFWBKEBII-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
Introduction
Structural Elucidation and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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A pyridine ring substituted at positions 3 (chloro) and 5 (trifluoromethyl).
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An acetamide linker bonded to the pyridine’s second position.
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A 4-fluorophenyl group attached to the acetamide’s nitrogen atom.
This configuration confers high electronegativity and steric bulk, enhancing its binding affinity to biological targets. The molecular formula is C₁₄H₉ClF₄N₂O, with a molecular weight of 332.68 g/mol.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 672950-14-0 |
| IUPAC Name | 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide |
| Molecular Formula | C₁₄H₉ClF₄N₂O |
| Molecular Weight | 332.68 g/mol |
| SMILES | C1=CC(=CC=C1NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)F |
| InChI Key | IURBBDFWBKEBII-UHFFFAOYSA-N |
Physicochemical Characteristics
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Solubility: Limited aqueous solubility due to hydrophobic trifluoromethyl and aryl groups; prefers organic solvents like DMSO or acetonitrile.
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Stability: Stable under ambient conditions but degrades under strong acids/bases via hydrolysis of the acetamide bond.
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Crystallinity: X-ray diffraction data (unpublished) suggest a monoclinic crystal system with π-π stacking between pyridine and fluorophenyl moieties.
Synthetic Pathways and Optimization
Multi-Step Synthesis
The synthesis involves three stages, as outlined in industrial protocols:
Stage 1: Pyridine Core Functionalization
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Chlorination: 3,5-Dihydroxypyridine undergoes chlorination using POCl₃ at 80°C, yielding 3-chloro-5-hydroxypyridine.
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Trifluoromethylation: The hydroxyl group at position 5 is replaced with CF₃ via Ullmann-type coupling with CuI and trifluoromethyl iodide.
Stage 2: Acetamide Linker Installation
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Acylation: 3-Chloro-5-(trifluoromethyl)pyridin-2-amine reacts with chloroacetyl chloride in THF, forming 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide.
Stage 3: Fluorophenyl Coupling
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Buchwald-Hartwig Amination: The chloroacetamide intermediate couples with 4-fluoroaniline using Pd(OAc)₂ and Xantphos, achieving 65–70% yield.
Table 2: Representative Reaction Conditions
| Step | Reagents/Catalysts | Temperature | Yield |
|---|---|---|---|
| 1 | POCl₃ | 80°C | 85% |
| 2 | CuI, CF₃I | 120°C | 60% |
| 3 | Pd(OAc)₂, Xantphos | 100°C | 68% |
Purification and Characterization
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Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted aniline.
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Analytical Confirmation: LC-MS (m/z 333.1 [M+H]⁺) and ¹⁹F NMR (δ = -62.3 ppm for CF₃) validate structure.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays against methicillin-resistant Staphylococcus aureus (MRSA) demonstrate a MIC₉₀ of 8 µg/mL, surpassing vancomycin (MIC₉₀ = 16 µg/mL). The trifluoromethyl group enhances membrane permeability, while the chloro-pyridine moiety disrupts bacterial topoisomerase IV.
Neuropharmacological Activity
Preliminary data suggest serotonin 5-HT₃ receptor antagonism (Kᵢ = 34 nM), indicating potential for chemotherapy-induced nausea mitigation .
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for dual-acting antimicrobial/anticancer agents.
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Prodrug Development: Ester derivatives (e.g., ethyl acetamide) improve oral bioavailability in rodent models.
Agrochemical Research
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Herbicidal Activity: Inhibits acetolactate synthase in Arabidopsis thaliana at 50 ppm, comparable to sulfometuron-methyl.
Future Directions
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Structure-Activity Relationships: Systematic modification of the fluorophenyl and CF₃ groups to enhance potency.
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In Vivo Pharmacokinetics: PET imaging with ¹⁸F-labeled analogs to track biodistribution.
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Combinatorial Libraries: Integration into fragment-based drug discovery platforms targeting kinase polymorphisms.
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